molecular formula C13H13F2N3O2 B7679606 N-(2,4-difluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide

N-(2,4-difluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide

Katalognummer: B7679606
Molekulargewicht: 281.26 g/mol
InChI-Schlüssel: FPGDDDUBKNFDKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of pyrazole derivatives, and its unique chemical structure has led to its investigation as a potential drug candidate for various diseases.

Wirkmechanismus

The mechanism of action of DFP-10825 involves its ability to inhibit specific enzymes and pathways involved in inflammation and cancer. DFP-10825 inhibits the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and also inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. Studies have shown that DFP-10825 inhibits the growth of cancer cells and reduces inflammation in animal models. Additionally, DFP-10825 has been shown to have a favorable pharmacokinetic profile, indicating its potential as a drug candidate.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages as a potential drug candidate, including its ability to inhibit specific enzymes and pathways involved in various diseases, its favorable pharmacokinetic profile, and its ability to reduce inflammation and inhibit cancer cell growth. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to investigate its safety and efficacy.

Zukünftige Richtungen

There are several future directions for the investigation of DFP-10825. One potential direction is the investigation of its therapeutic potential in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of DFP-10825 in humans, as well as its potential as a drug candidate for clinical use. Finally, the development of more efficient and cost-effective synthetic routes for DFP-10825 could facilitate its use in further research and drug development.

Synthesemethoden

DFP-10825 can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form 2,4-difluorophenylhydrazine-1-carbonyl ethyl acetoacetate. This intermediate is then reacted with 4-chloro-1-methylpyrazole to yield DFP-10825.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that DFP-10825 exhibits anti-inflammatory and anti-cancer properties by inhibiting specific enzymes and pathways involved in these diseases.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2/c1-2-18-7-10(6-16-18)20-8-13(19)17-12-4-3-9(14)5-11(12)15/h3-7H,2,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGDDDUBKNFDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.